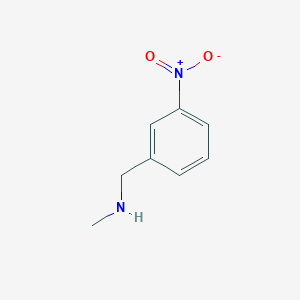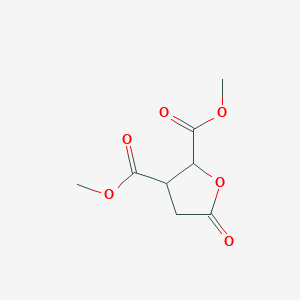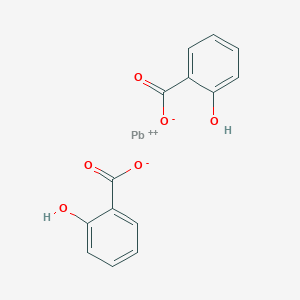
1,3,2-dioxaphosphinan-2-ium 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-dioxaphosphinan-2-ium 2-oxide: is a heterocyclic compound containing phosphorus, oxygen, and carbon atomsThe compound has a molecular formula of C3H7O3P and a molecular weight of 122.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-dioxaphosphinan-2-ium 2-oxide can be synthesized through the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a system containing pyridine and diethyl ether . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods: The industrial production of 1,3,2-dioxaphosphorinane-2-oxide typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-dioxaphosphinan-2-ium 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,3,2-dioxaphosphinan-2-ium 2-oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphosphorinane-2-oxide involves its interaction with molecular targets and pathways. For example, its potential antitumor activity is attributed to its ability to interact with specific enzymes and proteins involved in cell growth and proliferation . The compound may also exert its effects through the formation of reactive oxygen species (ROS) that induce cell death in cancer cells.
Comparison with Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- Allenylphosphonates with a 1,3,2-dioxaphosphorinane ring
Comparison: 1,3,2-dioxaphosphinan-2-ium 2-oxide is unique due to its specific structural properties and potential applications. Compared to similar compounds, it has shown promising results in antitumor activity and flame-retardant applications. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.
Properties
CAS No. |
16352-21-9 |
|---|---|
Molecular Formula |
C3H6O3P+ |
Molecular Weight |
121.05 g/mol |
IUPAC Name |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
InChI Key |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
Canonical SMILES |
C1CO[P+](=O)OC1 |
Synonyms |
1,3,2-dioxaphosphorinane-2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)





![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)



![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)


